2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Description
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is an organic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. It is a colorless and water-soluble compound with a molecular weight of 183.19 g/mol.
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-3-8-9-2-4(5(10)11)7-6(9)12-3/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBUTIMBWWGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96356-06-8 | |
| Record name | 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of 2-amino-1,3,4-thiadiazoles with various compounds. One efficient method includes the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
Research has shown that derivatives of 2-methylimidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. A study evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their antibacterial activity against various strains. Compounds containing specific substituents demonstrated enhanced activity against Mycobacterium tuberculosis with minimal cytotoxicity against normal cell lines .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study synthesized several derivatives and screened them against the National Cancer Institute's panel of cancer cell lines. Two specific derivatives showed promising cytotoxic activity with half-maximal inhibitory concentration (IC) values indicating their potential as anticancer agents . The presence of certain functional groups in the structure was found to enhance their antiproliferative effects.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid has been evaluated for antioxidant activity. The antioxidant capacity of these compounds is crucial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 2-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives. Studies indicate that modifications on the thiadiazole ring can significantly influence biological activity. For instance:
- Substituents : The introduction of electron-withdrawing groups such as chloro or nitro groups enhances antibacterial activity.
- Ring Modifications : Alterations in the benzimidazole ring structure have been correlated with increased anticancer potency.
Study 1: Antitubercular Activity
A comprehensive evaluation was conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for their anti-tubercular efficacy. Seven compounds demonstrated potent activity with a minimum inhibitory concentration (MIC) as low as 3.125 µg/mL against Mycobacterium tuberculosis H37Rv strain. The findings suggest that specific structural features are critical for enhancing activity against this pathogen .
Study 2: Anticancer Evaluation
In another significant study focusing on anticancer properties, eighteen imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for cytotoxicity against a panel of cancer cell lines. Notably, two compounds exhibited remarkable cytotoxic effects with IC values in the nanomolar range. This study underscores the potential of these derivatives in developing new cancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory pathways, leading to anti-inflammatory effects. In pharmaceutical applications, the compound may act as an antagonist to specific receptors, thereby modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also contain the thiadiazole moiety and have been studied for their fungicidal activity.
Uniqueness
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its derivatives have shown a broad spectrum of activities, making it a versatile compound for various applications.
Biological Activity
2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, emphasizing its antibacterial, antifungal, antioxidant, and cytotoxic effects.
- Molecular Formula : C₆H₅N₃O₂S
- Molecular Weight : 183.19 g/mol
- CAS Number : 96356-06-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors in the presence of specific catalysts. The detailed reaction mechanisms and conditions can vary based on the desired derivatives and functionalization.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains:
- Antitubercular Activity : A study evaluated a series of derivatives including 2-methylimidazo[2,1-b][1,3,4]thiadiazole compounds against Mycobacterium tuberculosis. Seven out of twenty-nine synthesized compounds demonstrated significant activity with a MIC (Minimum Inhibitory Concentration) of 3.125 μg/mL .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5c | 3.125 | Active |
| 5d | 3.125 | Active |
| ... | ... | ... |
- Antibacterial and Antifungal Activity : The compound also exhibited promising results against various bacterial strains with some derivatives showing notable antibacterial activity .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various in vitro assays. The findings indicated that certain derivatives possess significant free radical scavenging abilities, contributing to their overall biological profile .
Cytotoxicity Studies
Cytotoxicity evaluations revealed that while some derivatives exhibited potent antitubercular activity, they maintained low toxicity against normal cell lines. This suggests a favorable therapeutic index for potential drug development .
Case Studies
In a comprehensive study on imidazole derivatives, compounds similar to 2-methylimidazo[2,1-b][1,3,4]thiadiazole were tested for their anticancer properties. These studies indicated that modifications at specific positions on the imidazole ring could enhance anticancer activity significantly .
Example Case Study Findings:
- Compound Variants : Variants with electron-donating groups showed improved antiproliferative activity against cancer cell lines such as HeLa and HCT-15.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Variant A | 80 | HCT-15 |
| Variant B | 200 | HeLa |
Q & A
Q. What are the common synthetic routes for 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of 2-amino-1,3,4-thiadiazole derivatives with α-haloketones or α-bromo carboxylic acids. For example:
- Traditional route : Reacting 5-substituted 2-amino-1,3,4-thiadiazoles with bromoacetic acid derivatives under reflux in ethanol (yields ~40-60%) .
- Microwave-assisted synthesis : Significantly reduces reaction time (e.g., 10–15 minutes vs. 15 hours) and improves yields (up to 85%) using Pd(OAc)₂ and Xantphos as catalysts .
- Table : Synthetic Methods Comparison
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Conventional heating | Reflux in ethanol, 15 h | 48% | |
| Microwave irradiation | 150°C, 15 min | 85% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular packing. For example, the thiadiazole ring exhibits planarity with an average C–S bond length of 1.74 Å .
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) identifies substituent positions .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 225.03) .
Advanced Research Questions
Q. How can catalytic cross-coupling reactions optimize substituent diversity in this scaffold?
- Methodological Answer : The Suzuki-Miyaura reaction enables C–C bond formation at the C2/C6 positions. For example:
- Pd-catalyzed coupling : Using 2-bromoimidazothiadiazole with aryl boronic acids (K₂CO₃, Xantphos, 150°C) yields disubstituted derivatives with >80% efficiency .
- Challenges : Steric hindrance at C6 may require bulky ligands (e.g., SPhos) to enhance reactivity .
Q. What computational strategies are used to predict biological activity?
- Methodological Answer :
- Molecular docking : Models interactions with COX-1/COX-2 enzymes, identifying key residues (e.g., His-298 and Ser-336) for hydrogen bonding with the carboxylic acid group .
- QSAR studies : Correlate electronic parameters (e.g., Hammett σ values) with anti-inflammatory IC₅₀ values, guiding substituent selection .
Q. How do crystallographic studies resolve discrepancies in reported biological activities?
- Methodological Answer :
- Polymorphism analysis : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter solubility and bioavailability. For example, Form I (monoclinic) shows 3x higher aqueous solubility than Form II .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., S···N contacts contribute 12% to crystal packing), impacting stability .
Q. What strategies address low yields in nucleophilic substitution reactions at C5?
- Methodological Answer :
- Base optimization : Using NaH instead of K₂CO₃ enhances nucleophilicity in reactions with phthalic anhydride (yield increases from 30% to 65%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .
Data Contradiction Analysis
Q. Why do biological activities vary across structurally similar derivatives?
- Methodological Answer :
- Steric and electronic effects : Substituents at C2 (e.g., methyl vs. phenyl) alter COX-2 selectivity. Methyl groups reduce IC₅₀ by 50% compared to bulkier substituents .
- Table : Biological Activity Comparison
| Derivative (R-group) | COX-2 IC₅₀ (µM) | Anticancer (GI₅₀, µM) |
|---|---|---|
| R = Methyl | 0.12 | 1.8 |
| R = Phenyl | 0.45 | 4.2 |
| Data sourced from |
Experimental Design Considerations
Q. How to design a robust SAR study for anti-tubercular activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
